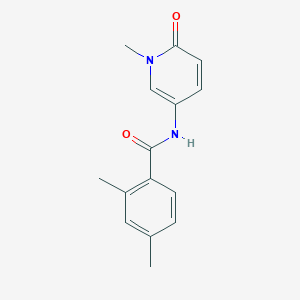
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was originally developed as an anti-inflammatory drug, but it was later found to have anti-tumor properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to stimulate the production of cytokines, which are proteins that help regulate the immune response. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to cause the destruction of tumor blood vessels, which can lead to tumor cell death.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to increase the levels of cytokines in the blood, which can help activate the immune system. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to cause the destruction of tumor blood vessels, which can lead to tumor cell death. In addition, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is that it has been shown to have anti-tumor activity against a variety of cancer types. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, one limitation of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to develop more effective treatments.
Future Directions
There are several future directions for the study of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments. Another direction is to study the potential use of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new formulations of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide could improve its effectiveness and reduce any potential side effects.
Synthesis Methods
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide can be synthesized using a variety of methods. One method involves reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride intermediate. The acid chloride intermediate is then reacted with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide to form 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. Another method involves reacting 2,4-dimethylbenzoyl chloride with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide in the presence of a base to form 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide.
Scientific Research Applications
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(11(2)8-10)15(19)16-12-5-7-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILLRXQPOKIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)
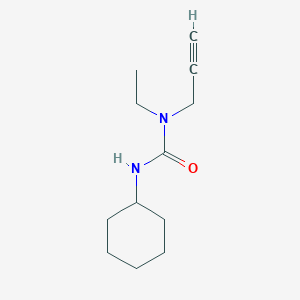
![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
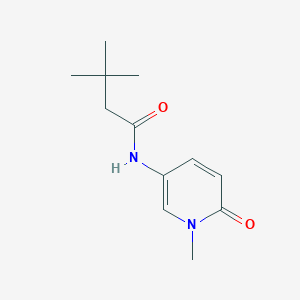
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
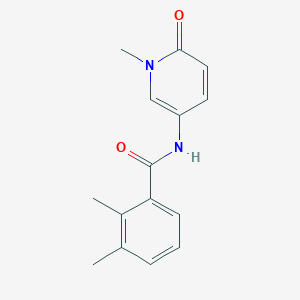
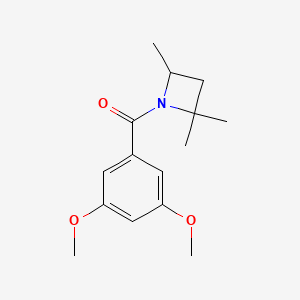
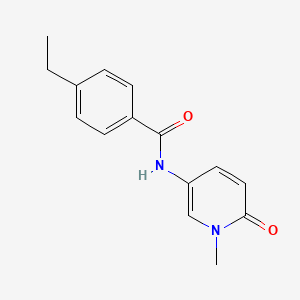
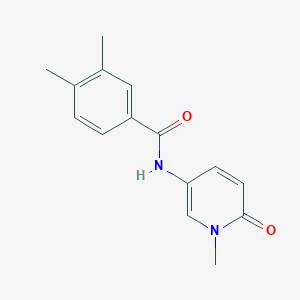
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)